REACTION_CXSMILES
|
F[C:2]1[CH:10]=[N:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=[O:5].[F:12][C:13]1[CH:19]=[C:18]([I:20])[CH:17]=[CH:16][C:14]=1[NH2:15].C[Si](C)(C)[N-][Si](C)(C)C.[Li+]>C1COCC1>[F:11][C:7]1[CH:8]=[N:9][CH:10]=[C:2]([NH:15][C:14]2[CH:16]=[CH:17][C:18]([I:20])=[CH:19][C:13]=2[F:12])[C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CN=C1)F
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Name
|
|
Quantity
|
157.141 mmol
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Type
|
reactant
|
Smiles
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FC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
|
1275.5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
471.422 mL
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Type
|
reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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were added slowly
|
Type
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ADDITION
|
Details
|
Upon completion of addition of the base
|
Type
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CUSTOM
|
Details
|
the reaction mixtures
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in Vacuo
|
Type
|
CUSTOM
|
Details
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partitioned between aq. sodium hydroxide solution (2N, 800 ml) and dichloromethane
|
Type
|
WASH
|
Details
|
The separated organic phase was washed twice with sodium hydroxide solution (2N, 300 ml each)
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueouse layers were cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with HCl (conc., 222 ml) until ph=2
|
Type
|
STIRRING
|
Details
|
The resulting yellow suspension was stirred for 18 h at room temperature
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
to yield 5.15 g (13.01 mmol, 8%) of the analytically pure target compound as a tanish solid
|
Type
|
CUSTOM
|
Details
|
The organic filtrate formed a suspension as well
|
Type
|
FILTRATION
|
Details
|
This precipitate was filtered off as well and
|
Type
|
WASH
|
Details
|
rinsed twice with dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with HCl (conc., 20 ml) until ph=1
|
Type
|
STIRRING
|
Details
|
The resulting yellow suspension was stirred for 18 h at room temperature
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
to yield 28.27 g (71.41 mmol, 45%) of the analytically pure target compound as a yellowish solid
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)O)C(=CN=C1)NC1=C(C=C(C=C1)I)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |